2,4,5-Trichloropyrimidine

Overview

Description

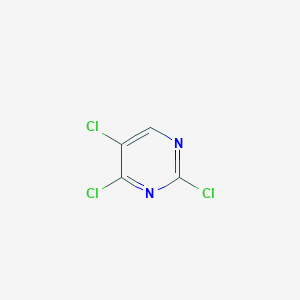

2,4,5-Trichloropyrimidine (CAS: 5750-76-5; molecular formula: C₄HCl₃N₂; molecular weight: 183.42 g/mol) is a halogenated pyrimidine derivative widely used in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of selective kinase inhibitors, such as anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR) inhibitors . Its synthesis typically involves the reaction of 2,4-dihydroxy-5-chloropyrimidine with phosphorus oxychloride (POCl₃) in the presence of pyridine, yielding a product with 89% purity after distillation . The compound exhibits moderate solubility in organic solvents and is incompatible with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4,5-Trichloropyrimidine involves the chlorination of 5-chlorouracil. The process typically uses thionyl chloride in the presence of a solvent such as dichloroethane. The reaction mixture is heated under reflux conditions, followed by the addition of water to separate the organic and aqueous layers. The organic layer is then distilled to remove the solvent, yielding this compound .

Another method involves reacting uracil with sodium hypochlorite under acidic conditions to form 5-chlorouracil, which is then further chlorinated to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity. The process is designed to minimize environmental impact by reducing waste and avoiding the use of highly toxic reagents.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloropyrimidine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. These reactions typically involve the replacement of chlorine atoms with various nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can replace chlorine atoms under basic conditions.

Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Major Products

The major products of these reactions depend on the nucleophile used. For instance, reacting with aniline can produce 2,4-diamino-5-chloropyrimidine, while reaction with thiols can yield thioether derivatives.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 2,4,5-trichloropyrimidine is in the synthesis of heterocyclic compounds. It serves as a crucial intermediate in the preparation of various nitrogen-containing heterocycles. For instance, it has been utilized in the synthesis of new pyrimidine derivatives that exhibit promising biological activities .

Development of Agrochemicals

This compound has also been explored for its potential use in agrochemicals. It can be functionalized to create herbicides and pesticides that are effective against a range of agricultural pests. The regioselective functionalization principles applied to this compound allow for the development of novel agrochemical agents that are both effective and environmentally friendly .

Case Study 1: Synthesis of Reactive Dyes

A notable case study involves the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde from this compound. This compound acts as an intermediate in the production of reactive dyes utilized in textile industries. The study highlighted the versatility of trichloropyrimidines in creating compounds with enhanced dyeing properties .

| Compound | Application | Key Findings |

|---|---|---|

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Reactive dyes | Effective synthesis route; improved dyeing efficiency |

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For example, modifications to the pyrimidine ring have led to compounds with antimicrobial properties. Such findings emphasize the importance of this compound in pharmaceutical research where new drug candidates are being developed .

Mechanism of Action

The mechanism of action of 2,4,5-Trichloropyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of anaplastic lymphoma kinase (ALK-5), which is involved in tumor growth . The compound can also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,6-Trichloropyrimidine (CAS: 3764-01-0)

- Structure : Chlorines at positions 2, 4, and 5.

- Synthesis : Prepared from barbituric acid and POCl₃ .

- Applications :

- Textile Industry : Enhances anti-wrinkle properties and dyeability of silk fabrics by cross-linking with fibroin proteins under alkaline conditions (3 g/L TLP, 65°C, 40 min) .

- Antimicrobial Agents : Reacts with benzothiazole and thiourea derivatives to yield compounds with moderate antimicrobial activity (zone of inhibition: 14–18 mm) .

4,5,6-Trichloropyrimidine-2-carboxamide

- Structure : Chlorines at positions 4, 5, and 6; carboxamide at position 2.

- Synthesis : Derived from nucleophilic substitution reactions of trichloropyrimidine precursors .

2,4,5-Trichloropyrimidine

Biological Activity

2,4,5-Trichloropyrimidine is a halogenated pyrimidine compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on various cancer cell lines, anti-inflammatory activity, and potential as an antiviral agent.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by its three chlorine substituents at the 2, 4, and 5 positions of the pyrimidine ring. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Recent advances have highlighted methods such as nucleophilic aromatic substitution reactions to facilitate the introduction of various substituents on the pyrimidine framework .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxicity against several cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- C4-2 (prostate cancer)

The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on cell proliferation. Notably, it displayed a 19-fold selectivity for cancerous cells over non-cancerous MCF10A cells, suggesting a favorable therapeutic index .

Additionally, in vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly inhibited lung metastasis compared to control groups .

Anti-inflammatory Activity

Research indicates that this compound derivatives possess anti-inflammatory properties. For instance, compounds derived from it have been shown to inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol)【3】. These findings suggest that modifications to the trichloropyrimidine structure can enhance its anti-inflammatory efficacy.

Antiviral Activity

Recent studies have reported that certain derivatives of this compound exhibit antiviral activity against influenza viruses. One derivative demonstrated a significant reduction in viral load in mouse models infected with both Oseltamivir-sensitive and resistant strains of influenza A virus【1】. This highlights the potential of these compounds as therapeutic agents in treating viral infections.

Data Tables

| Activity Type | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 μM | Potent inhibition of cell proliferation |

| Anticancer | C4-2 (Prostate Cancer) | Not specified | Induces apoptosis and inhibits metastasis |

| Anti-inflammatory | COX-2 Inhibition | 0.04 μmol | Comparable to celecoxib |

| Antiviral | Influenza A Virus | Not specified | Significant reduction in viral load in mouse models |

Case Studies

-

In Vivo Study on Cancer Metastasis

- A study involving BALB/c nude mice treated with this compound after inoculation with MDA-MB-231 cells showed a marked decrease in lung metastasis over a treatment period of 30 days. The results indicated a direct effect on tumor growth and spread【1】.

-

Inflammation Model in Rats

- In an experimental model using carrageenan-induced paw edema in rats, derivatives of this compound were tested for their anti-inflammatory effects. The compounds significantly reduced edema compared to control groups【3】.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2,4,5-Trichloropyrimidine, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, this compound reacts with amines (e.g., 2-amino-N-methylbenzamide) in ethanol under reflux with NaHCO₃ as a base, yielding monosubstituted intermediates with ~93% efficiency . Optimization involves controlling stoichiometry, solvent polarity (e.g., THF for milder conditions), and temperature. Catalytic methods (e.g., Pd/XantPhos for Buchwald-Hartwig reactions) improve regioselectivity in complex substitutions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood to prevent inhalation (H335 risk). Store separately from bases or nucleophiles to avoid unintended reactions. Waste must be segregated and disposed via certified chemical waste services due to its environmental toxicity . Emergency measures include rinsing eyes with water for 15+ minutes and seeking medical attention for persistent irritation .

Q. How can this compound be purified, and what analytical techniques validate its purity?

- Methodology : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode). Melting point consistency (mp: 23–25°C) and NMR (¹H/¹³C) validate structural integrity .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of this compound be systematically addressed?

- Methodology : Regioselectivity depends on electronic and steric factors. Position 4 is more reactive due to electron-withdrawing effects of adjacent chlorines. Computational tools (DFT calculations) predict activation energies for substitution at specific sites. Experimental validation uses competitive reactions with controlled equivalents of nucleophiles (e.g., allyl carbamates) and analysis via LC-MS or X-ray crystallography .

Q. What computational models predict the reactivity of this compound in novel synthetic pathways?

- Methodology : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) simulate electron density maps to identify reactive sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Machine learning models trained on existing reaction datasets (e.g., USPTO) predict feasible substituents and conditions .

Q. How can contradictory data on biological activity (e.g., fungicidal vs. cytotoxic effects) be resolved in studies involving this compound?

- Methodology : Historical data linking it to developmental toxicity (e.g., Vietnam-era defoliants) require careful differentiation from its role as a synthetic intermediate . Mechanistic studies (e.g., transcriptomics or proteomics) clarify off-target effects. Dose-response assays (IC₅₀ calculations) and comparative studies with analogs (e.g., 2,4-dichloro derivatives) isolate structure-activity relationships .

Q. What strategies mitigate byproduct formation during multi-step syntheses using this compound?

- Methodology : Byproducts arise from incomplete substitutions or halogen scrambling. Techniques include:

Properties

IUPAC Name |

2,4,5-trichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKMWFAAEIACRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206116 | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5750-76-5 | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5750-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML8RAP55R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.